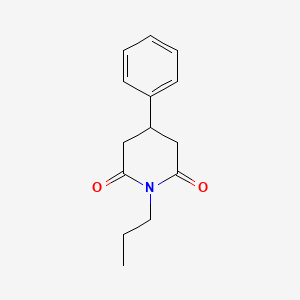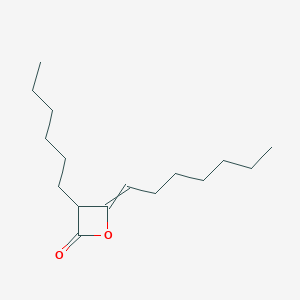
4-Heptylidene-3-hexyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylidene-3-hexyloxetan-2-one is an organic compound with the molecular formula C16H28O2. It features a four-membered oxetane ring, which is a rare and interesting structural motif in organic chemistry. This compound is characterized by its heptylidene and hexyloxy substituents, making it a subject of interest for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylidene-3-hexyloxetan-2-one typically involves the reaction of appropriate aldehydes or ketones with specific reagents to form the oxetane ring. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of industrial methods depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
4-Heptylidene-3-hexyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxetane ring to more stable alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
4-Heptylidene-3-hexyloxetan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Heptylidene-3-hexyloxetan-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The oxetane ring’s strain and reactivity play a crucial role in its interactions with enzymes and other proteins. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Heptylidene-3-pentyloxetan-2-one
- 4-Heptylidene-3-butyloxetan-2-one
- 4-Heptylidene-3-propyloxetan-2-one
Uniqueness
4-Heptylidene-3-hexyloxetan-2-one is unique due to its specific heptylidene and hexyloxy substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
55680-04-1 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-heptylidene-3-hexyloxetan-2-one |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-14(16(17)18-15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
PSSKZWOEKWIMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C1C(C(=O)O1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


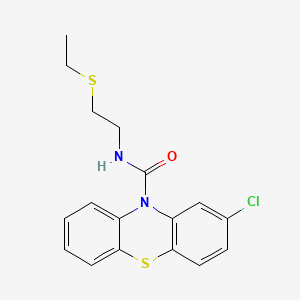


![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)



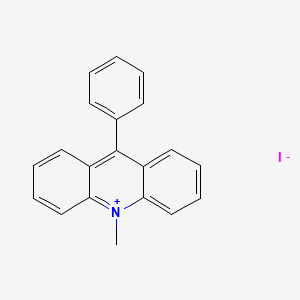

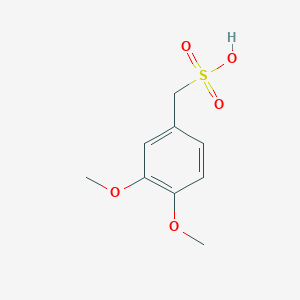
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
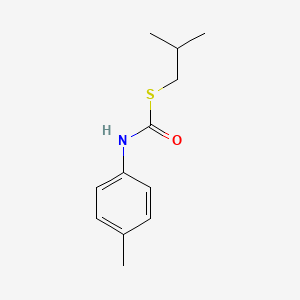
![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
